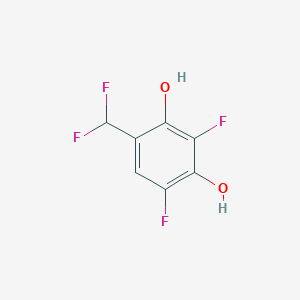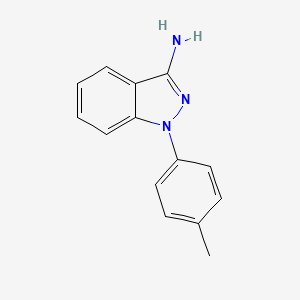
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a 4-aryl piperidine derivative, often utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid typically involves the following steps:
Formation of tert-Butoxycarbonyl (Boc) Protected Piperidine: The piperidine ring is protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Coupling with 4-Hydroxybenzoic Acid: The Boc-protected piperidine is then coupled with 4-hydroxybenzoic acid using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.
科学研究应用
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
作用机制
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .
相似化合物的比较
Similar Compounds
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid is unique due to its specific structure, which combines a 4-aryl piperidine with a hydroxybenzoic acid moiety. This unique combination allows it to serve as a versatile linker in PROTAC development, providing both rigidity and flexibility to optimize drug-like properties and ternary complex formation .
属性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(22)18-8-6-11(7-9-18)13-10-12(15(20)21)4-5-14(13)19/h4-5,10-11,19H,6-9H2,1-3H3,(H,20,21) |
InChI 键 |
SVGDIMWAZAKWGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)







